

A Technical Guide to 6-(2-Fluorophenyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(2-Fluorophenyl)pyridazin-3-amine

Cat. No.: B1520221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-(2-Fluorophenyl)pyridazin-3-amine**, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine core is a key pharmacophore found in various therapeutic agents, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties.^{[1][2][3][4]} This guide details the compound's chemical properties, established synthesis protocols, and explores its potential mechanism of action as a selective enzyme inhibitor, making it a valuable resource for professionals in drug discovery and development.

Chemical and Physical Data

The fundamental properties of **6-(2-Fluorophenyl)pyridazin-3-amine** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Data	Reference
IUPAC Name	6-(2-fluorophenyl)pyridazin-3-amine	
Molecular Formula	C ₁₀ H ₈ FN ₃	
Molecular Weight	189.19 g/mol	
Monoisotopic Mass	189.07022 Da	
Canonical SMILES	C1=CC=C(C(=C1)C2=NN=C(C=C2)N)F	
InChI Key	NAYQZMXUKPITAD-UHFFFAOYSA-N	
Predicted XlogP	1.3	
Appearance	Solid (Predicted)	

Synthesis Protocols

The synthesis of 6-aryl-pyridazin-3-amines can be achieved through several modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming the crucial carbon-carbon bond between the pyridazine core and the phenyl ring.

This protocol describes a general procedure for the synthesis of **6-(2-Fluorophenyl)pyridazin-3-amine** starting from commercially available 3-amino-6-chloropyridazine.[5]

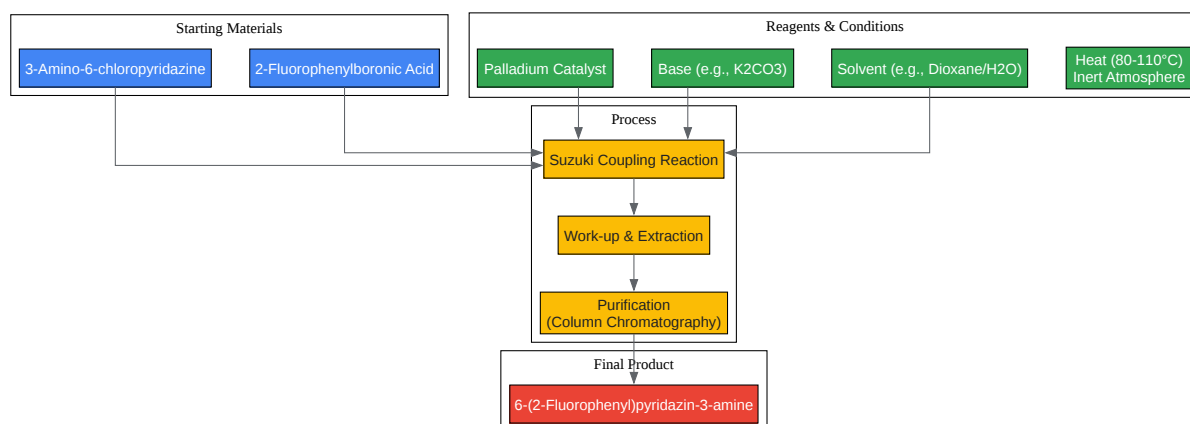
Materials:

- 3-amino-6-chloropyridazine
- 2-Fluorophenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

- Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water, or DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add 3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (typically 1-5 mol%).
- De-gas the chosen solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.
- Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the final compound, **6-(2-Fluorophenyl)pyridazin-3-amine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Biological Activity and Potential Mechanism of Action

While direct studies on **6-(2-Fluorophenyl)pyridazin-3-amine** are limited, extensive research on structurally similar pyridazinone derivatives provides strong evidence for its potential biological targets. Specifically, compounds incorporating a (2-fluorophenyl) moiety attached to a pyridazine or pyridazinone core have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).^{[6][7]}

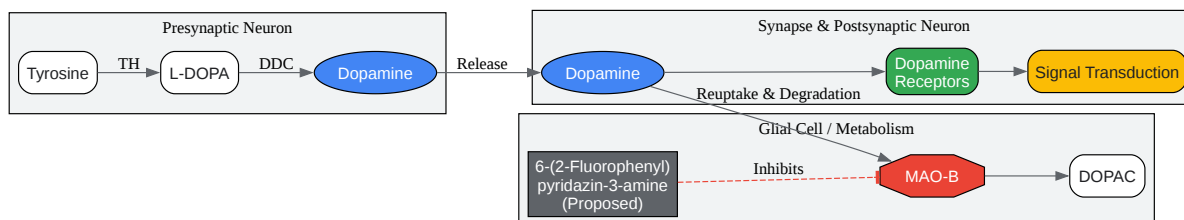
MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine. The inhibition of MAO-B leads to an increase in synaptic dopamine levels. This mechanism is a clinically validated strategy for the treatment of neurodegenerative conditions such as Parkinson's disease and has shown potential for Alzheimer's disease.[7]

Studies on a series of pyridazinones containing the (2-fluorophenyl)piperazine moiety demonstrated high inhibitory potency and selectivity for MAO-B over the MAO-A isoform.[6][7] The data from these related compounds suggest that **6-(2-Fluorophenyl)pyridazin-3-amine** is a promising candidate for investigation as a selective MAO-B inhibitor.

Compound Derivative (Reference[6])	MAO-B IC ₅₀ (μM)	MAO-A IC ₅₀ (μM)	Selectivity Index (SI) for MAO-B
T1 (Unsubstituted Benzalhydrazone)	0.395	> 100	> 253
T3 (para-Chloro Benzalhydrazone)	0.039	4.19	107.4
T5 (para-Fluoro Benzalhydrazone)	0.221	> 100	> 452
T6 (meta-Bromo Benzalhydrazone)	0.013	1.57	120.8

Note: The table presents data for structurally related pyridazinone-benzalhydrazone derivatives to illustrate the potential of the core scaffold as a MAO-B inhibitor.

The following diagram illustrates the metabolic pathway of dopamine and the intervention point for a MAO-B inhibitor.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of MAO-B inhibition in the dopamine pathway.

Conclusion

6-(2-Fluorophenyl)pyridazin-3-amine is a heterocyclic molecule with significant potential for drug development, particularly in the area of neurodegenerative diseases. Its synthesis is accessible through robust methods like the Suzuki-Miyaura coupling. Based on strong evidence from structurally analogous compounds, it is a prime candidate for investigation as a selective MAO-B inhibitor. Further research, including in vitro enzyme assays and in vivo pharmacological studies, is warranted to fully characterize its biological activity and therapeutic potential. This guide provides the foundational chemical and biological context to facilitate such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]

- 2. sarppublication.com [sarppublication.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 6-(2-Fluorophenyl)pyridazin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520221#iupac-name-for-6-2-fluorophenyl-pyridazin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com